molecular formula C34H38N4O10S2 B12900801 4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-

4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-

Cat. No.: B12900801
M. Wt: 726.8 g/mol
InChI Key: BFBXTCGECAYJPM-WKISVSPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Thia-1-azabicyclo[320]heptane-2-carboxylic acid, 6,6’-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2’R*,5’S*,6’S*)]]]- is a complex organic compound with significant applications in various scientific fields

Preparation Methods

The synthesis of 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6’-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use, but it generally involves binding to target molecules and modulating their activity .

Comparison with Similar Compounds

Compared to other similar compounds, 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6’-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester stands out due to its unique structural features and chemical properties. Similar compounds include 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives with different functional groups .

Properties

Molecular Formula

C34H38N4O10S2

Molecular Weight

726.8 g/mol

IUPAC Name

methyl (2S,5S,6S)-6-[[2-[9a-[2-[[(2S,5R,6R)-2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-2-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C34H38N4O10S2/c1-32(2)24(30(44)46-5)37-26(42)22(28(37)49-32)35-20(40)12-15-7-8-18-17(11-15)34(10-9-16(39)13-19(34)48-18)14-21(41)36-23-27(43)38-25(31(45)47-6)33(3,4)50-29(23)38/h7-11,19,22-25,28-29H,12-14H2,1-6H3,(H,35,40)(H,36,41)/t19?,22-,23+,24-,25-,28-,29+,34?/m0/s1

InChI Key

BFBXTCGECAYJPM-WKISVSPCSA-N

Isomeric SMILES

CC1([C@@H](N2[C@@H](S1)[C@H](C2=O)NC(=O)CC3=CC4=C(C=C3)OC5C4(C=CC(=O)C5)CC(=O)N[C@H]6[C@@H]7N(C6=O)[C@H](C(S7)(C)C)C(=O)OC)C(=O)OC)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC4=C(C=C3)OC5C4(C=CC(=O)C5)CC(=O)NC6C7N(C6=O)C(C(S7)(C)C)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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